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molecular formula C8H7ClN2 B2759200 4-chloro-5-methyl-1H-indazole CAS No. 152626-83-0

4-chloro-5-methyl-1H-indazole

Cat. No. B2759200
M. Wt: 166.61
InChI Key: RHXGTDAHAAPERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05928998

Procedure details

the known 3-chloro-2,4-dimethylaniline (14.9 g, 96 mmol) in 250 mL of anhydrous benzene was treated with potassium acetate (9.4 g, 96 mmol) and acetic anhydride (29.4 g, 288 mmol). This mixture was slowly heated to reflux while a precipitate formed. Subsequently, isoamyl nitrite (17 g, 144 mmol) was added rapidly to the refluxing suspension and heating was continued for 18 hours. The cooled suspension was filtered and the solid rinsed with benzene. The combined filtrates were evaporated and the solid residue was dissolved in 200 mL of ethanol containing 1 mL of conc. hydrochloric acid. This mixture was heated under reflux for 5 hours and the solvent was removed in vacuo. The solid residue was washed with 5% sodium bicarbonate and dissolved in ethyl acetate, dried over sodium sulfate and evaporated to give 9.3 g of intermediate solid.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].C([O-])(=O)C.[K+].C(OC(=O)C)(=O)C.[N:23](OCCC(C)C)=O>C1C=CC=CC=1>[Cl:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:4]2[C:3]=1[CH:10]=[N:23][NH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1C)C
Name
potassium acetate
Quantity
9.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
29.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux while a precipitate
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
WASH
Type
WASH
Details
the solid rinsed with benzene
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in 200 mL of ethanol containing 1 mL of conc. hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
The solid residue was washed with 5% sodium bicarbonate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C2C=NNC2=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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